Cas no 899953-30-1 (2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)
2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
- 2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide
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- Inchi: 1S/C22H21N5O4/c1-15-18(6-3-7-20(15)27(29)30)22(28)23-17-5-2-4-16(14-17)19-8-9-21(25-24-19)26-10-12-31-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,28)
- InChI Key: ZUVPRVUXTXILLA-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C2=NN=C(N3CCOCC3)C=C2)=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1C
2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2724-0289-2μmol |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-5μmol |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-10μmol |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-20μmol |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-1mg |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-2mg |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-3mg |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-4mg |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-5mg |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2724-0289-10mg |
2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
899953-30-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide
Research Briefing on 2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide (CAS: 899953-30-1)
Recent studies on the compound 2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide (CAS: 899953-30-1) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its unique pyridazine and morpholine structural motifs, has garnered attention for its selective inhibitory activity against specific kinase targets implicated in various disease pathways.
The compound's mechanism of action involves competitive binding to the ATP-binding site of target kinases, as demonstrated through X-ray crystallography studies. Recent structural-activity relationship (SAR) analyses published in the Journal of Medicinal Chemistry (2023) revealed that the morpholine moiety at the 6-position of the pyridazine ring significantly enhances binding affinity, while the 3-nitrobenzamide group contributes to target selectivity.
In preclinical studies, 899953-30-1 has shown remarkable efficacy in cellular assays targeting aberrant kinase signaling pathways. A 2024 study in Cancer Research demonstrated potent inhibition of tumor cell proliferation in vitro (IC50 = 12.3 nM) and significant tumor growth reduction in xenograft models (65% inhibition at 10 mg/kg dosing). The compound exhibited favorable pharmacokinetic properties, including oral bioavailability (F = 78%) and moderate plasma half-life (t1/2 = 4.2 h) in rodent models.
Recent optimization efforts have focused on improving the compound's metabolic stability and reducing potential off-target effects. A series of analogs with modified nitrobenzamide groups were synthesized and evaluated, as reported in Bioorganic & Medicinal Chemistry Letters (2024). These modifications maintained the core inhibitory activity while addressing initial concerns about hepatic metabolism observed in early studies.
The therapeutic potential of 899953-30-1 extends beyond oncology. Emerging research published in Nature Chemical Biology (2024) suggests applications in inflammatory diseases, where the compound modulates key signaling pathways in immune cells. In vitro studies showed significant suppression of pro-inflammatory cytokine production (TNF-α reduction >80% at 1 μM concentration) without apparent cytotoxicity.
Current challenges in the development of 2-methyl-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide include optimizing its selectivity profile and addressing formulation issues related to its moderate aqueous solubility (0.12 mg/mL at pH 7.4). Ongoing structure-based drug design approaches aim to develop next-generation analogs with improved pharmaceutical properties while maintaining the core pharmacophore elements responsible for its biological activity.
The compound's unique chemical structure and promising biological profile position it as an important tool compound for studying kinase signaling pathways and a potential lead for therapeutic development. Future research directions include comprehensive toxicology studies and further exploration of its mechanism of action through proteomic approaches, as highlighted in recent reviews on kinase inhibitor development.
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